molecular formula C15H12F3NO4 B2816312 Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate CAS No. 1103500-32-8

Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate

Cat. No. B2816312
CAS RN: 1103500-32-8
M. Wt: 327.259
InChI Key: INMVEWNAYCVPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate” is a research chemical with the CAS number 1103500-32-8 . It has a molecular weight of 327.26 g/mol and a molecular formula of C15H12F3NO4 . The IUPAC name for this compound is methyl 5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate .


Synthesis Analysis

The synthesis of this compound involves the reaction of methyl 3-cyclopropyl-3-oxopropanoate with (Z)-2-(trifluoromethoxy)benzoyl chloride oxime . This reaction is carried out in the presence of potassium carbonate in tetrahydrofuran at temperatures ranging from -10 to 35°C . After the reaction, the mixture is diluted with water, extracted with ethyl acetate, and then purified by silica gel column chromatography using ethyl acetate/petroleum ether .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered isoxazole ring attached to a phenyl ring with a trifluoromethoxy group at the 2-position . It also has a cyclopropyl group attached to the 5-position of the isoxazole ring . The carboxylate group is attached to the 4-position of the isoxazole ring .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is a (3+2) cycloaddition reaction . This reaction involves the addition of a dipole (nitrile oxide) to a dipolarophile (alkyne) to form the isoxazole ring .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 327.26 g/mol and a molecular formula of C15H12F3NO4 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Synthesis : Denton et al. (2021) reported the use of microwave-assisted 1,3-dipolar cycloaddition for synthesizing isoxazoline compounds, highlighting efficient routes for creating structurally related compounds to Methyl 5-cyclopropyl isoxazole-4-carboxylate. This method showed potential in rapid transformation to γ-lactone carboxylic acid, useful in microbial growth studies and possibly stem cell research (Denton et al., 2021).

  • Tautomerism and Basicity Studies : Boulton and Katritzky (1961) investigated the tautomerism of heteroaromatic compounds with five-membered rings, including isoxazol-5-ones. Their study of basicities and solvent effects offers insights into the chemical behavior of similar isoxazole derivatives (Boulton & Katritzky, 1961).

  • Lithiation and Derivative Synthesis : Research by Micetich and Chin (1970) on the preparation and lithiation of 3,5-disubstituted isoxazoles contributes to the understanding of how such structures can be chemically modified, leading to diverse applications in synthetic chemistry (Micetich & Chin, 1970).

Biological and Medicinal Research

  • Enzyme Inhibition Studies : Knecht and Löffler (1998) explored the inhibition of dihydroorotate dehydrogenase by isoxazol derivatives, providing a basis for understanding how similar compounds could influence enzymatic pathways, which is crucial in the development of therapeutic agents (Knecht & Löffler, 1998).

  • Reactivity and Mechanistic Insights : Bylund et al. (2012) studied phenyl methyl-isoxazole derivatives, revealing their potential to form reactive metabolites. This research offers insights into the reactivity of compounds like Methyl 5-cyclopropyl isoxazole-4-carboxylate and their implications in drug development and toxicity studies (Bylund et al., 2012).

Material Science and Other Applications

  • Photophysical Behavior Studies : Fonseca et al. (2009) investigated the photophysical behavior of isoxazole derivatives, which can be pertinent for understanding the photochemical properties of similar compounds in applications like material sciences and photodynamic therapy (Fonseca et al., 2009).

  • Synthetic Pathways for Heterocyclic Compounds : Research by Novikov et al. (2011) into the reactions of triazoline dione with pyrazolines, leading to the formation of cyclopropanes and other derivatives, can provide a framework for synthesizing complex structures related to Methyl 5-cyclopropyl isoxazole-4-carboxylate (Novikov et al., 2011).

properties

IUPAC Name

methyl 5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4/c1-21-14(20)11-12(19-23-13(11)8-6-7-8)9-4-2-3-5-10(9)22-15(16,17)18/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMVEWNAYCVPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2OC(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium carbonate (11 g, 79.7 mmol, 1.09 equiv) was suspended in THF (100 mL) and the mixture was stirred. A solution of methyl 3-cyclopropyl-3-oxopropanoate (11 g, 77.5 mmol, 1.06 equiv) in 50 ml THF was added to the above stirred mixture and stirred fo(30 min at −10°C. To this reaction mixture was added a solution of (Z)-2-(trifluoromethoxy)benzoyl chloride oxime (17.6 g, 73.3 mmol, 1.00 equiv) in THF (50 mL) at −5°C. and then allowed to stir fo(6 h at 35°C. The reaction mixture was diluted with 200 mL of H2O, extracted with ethyl acetate (2×300 mL). The organic layer was washed with brine (2×200 mL), dried over anhydrous sodium sulfate, concentrated under vacuum, and then purified by silica gel column chromatography using ethyl acetate/petroleum ether (1:100-1:20) eluent to afford methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate as a white solid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
17.6 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.